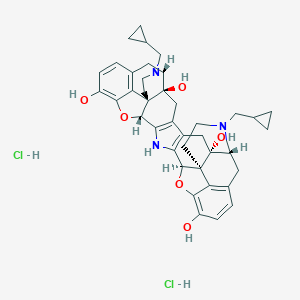

nor-Binaltorphimine dihydrochloride

Übersicht

Beschreibung

Nor-Binaltorphimine dihydrochloride is a potent and selective κ-opioid receptor antagonist. It is widely used in scientific research due to its high selectivity for the κ-opioid receptor, without affecting the μ- or δ-opioid receptors . This compound has significant implications in the study of pain, addiction, anxiety, depression, and sleep disorders .

Vorbereitungsmethoden

The synthesis of nor-Binaltorphimine dihydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Cyclization reactions: to form the core structure.

Functional group modifications: to introduce the necessary substituents.

Purification steps: to isolate the final product with high purity.

Analyse Chemischer Reaktionen

Nor-Binaltorphimine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure and function.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing groups on the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Nor-BNI exhibits a high selectivity for KOR, with an IC50 value of approximately 2.1 nM in human systems, indicating its potency as a KOR antagonist . Its pharmacokinetics are characterized by a delayed onset of action and prolonged duration, with effects lasting several weeks at minimal effective doses . This makes nor-BNI particularly interesting for studies requiring long-term receptor antagonism.

Pain Management

Research indicates that nor-BNI can effectively block stress-induced analgesia and modulate pain responses. In animal models, pretreatment with nor-BNI has been shown to significantly attenuate the anti-nociceptive effects of KOR agonists like nalfurafine hydrochloride . This suggests potential applications in developing pain management strategies that leverage the modulation of KOR activity.

Addiction Studies

Nor-BNI plays a crucial role in addiction research, particularly concerning substance use disorders. Studies have demonstrated that nor-BNI can block stress-induced reinstatement of nicotine-conditioned place preference (CPP) in mice, highlighting its potential as a therapeutic agent for nicotine addiction . Additionally, nor-BNI has been shown to inhibit stress-induced enhancement of cocaine and ethanol consumption, suggesting its utility in addressing various forms of substance abuse .

Psychiatric Disorders

The KOR system is implicated in mood regulation and stress responses. Nor-BNI's antagonistic effects on KOR have been linked to reductions in anxiety-like behaviors and depressive symptoms in preclinical models. For instance, nor-BNI administration has been associated with decreased stress-induced behaviors in modified forced swim tests . These findings point to potential applications for nor-BNI in treating mood disorders.

Neurobiology Research

Nor-BNI is frequently used in neurobiological studies to elucidate the role of KOR in various physiological processes. Its application extends to understanding the mechanisms underlying stress responses and neuroplasticity. For example, research has shown that nor-BNI can block the effects of stress on neurochemical pathways involved in reward processing .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Pain Management | Blocks anti-nociceptive effects of KOR agonists; potential for pain management strategies |

| Addiction Studies | Attenuates stress-induced reinstatement of nicotine; inhibits cocaine and ethanol consumption |

| Psychiatric Disorders | Reduces anxiety-like behaviors; potential treatment for mood disorders |

| Neurobiology Research | Elucidates KOR's role in stress responses and neuroplasticity |

Case Studies and Experimental Evidence

- Nicotine Addiction : In a study examining nicotine CPP, mice pretreated with nor-BNI showed significantly reduced reinstatement behaviors following stress exposure, indicating its effectiveness in modulating addiction-related behaviors .

- Pain Modulation : Research involving nalfurafine hydrochloride demonstrated that nor-BNI completely blocked its anti-scratching activity, reinforcing its role as a selective KOR antagonist .

- Stress Response : In experiments assessing the impact of stress on drug-seeking behavior, nor-BNI effectively mitigated the reinstatement effects induced by stressors such as footshocks .

Wirkmechanismus

Nor-Binaltorphimine dihydrochloride exerts its effects by selectively blocking the κ-opioid receptors. This blockade prevents the activation of these receptors by endogenous or exogenous agonists, thereby modulating various physiological and behavioral responses . The compound’s high selectivity for κ-opioid receptors makes it a valuable tool in research, as it does not significantly affect μ- or δ-opioid receptors .

Vergleich Mit ähnlichen Verbindungen

Nor-Binaltorphimine dihydrochloride is unique due to its high selectivity for κ-opioid receptors. Similar compounds include:

Binaltorphimine: Another κ-opioid receptor antagonist with similar properties.

5’-Guanidinonaltrindole: A selective κ-opioid receptor antagonist used in similar research applications.

JDTic: A long-acting κ-opioid receptor antagonist with a different mechanism of action.

These compounds share the ability to selectively block κ-opioid receptors, but this compound is particularly noted for its high selectivity and effectiveness in various research settings.

Biologische Aktivität

Nor-Binaltorphimine dihydrochloride (nor-BNI) is a selective antagonist of the κ-opioid receptor (KOR), which has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of nor-BNI, focusing on its mechanisms, effects in various studies, and implications for treatment.

- Chemical Name : 17,17'-(Dicyclopropylmethyl)-6,6',7,7'-6,6'-imino-7,7'-binorphinan-3,4',14,14'-tetrol dihydrochloride

- Molecular Weight : 734.72 g/mol

- Formula : C40H43N3O6·2HCl

- Purity : ≥98% .

Nor-BNI selectively inhibits KOR without significantly affecting μ- or δ-opioid receptors. This specificity allows it to block the effects of KOR agonists in various animal models, leading to distinct behavioral and physiological outcomes. Notably, nor-BNI has been shown to produce antidepressant and anxiolytic-like effects in preclinical studies, suggesting its potential utility in treating mood disorders .

Antidepressant-Like Effects

Research indicates that nor-BNI can elicit antidepressant-like effects when administered locally into specific brain regions. For instance, studies involving WKY rats demonstrated that local administration into the piriform cortex resulted in significant changes in c-fos expression profiles and behavioral improvements indicative of reduced depressive symptoms . This suggests that KOR antagonism may play a role in modulating mood and emotional responses.

Stress-Induced Reinstatement Studies

In a series of experiments examining stress-induced reinstatement of nicotine-conditioned place preference (CPP), nor-BNI was found to significantly attenuate stress-related reinstatement behaviors. In one study, mice pre-treated with nor-BNI exhibited reduced reinstatement responses following stress exposure compared to control groups . This highlights nor-BNI's potential as a therapeutic agent for stress-related disorders and substance abuse.

Table 1: Summary of Key Studies Involving Nor-BNI

Pharmacokinetics

Nor-BNI exhibits a unique pharmacokinetic profile characterized by a delayed onset of action following administration. Studies have shown that while plasma levels peak within 30 minutes post-injection, the pharmacological effects may not manifest until several hours later. This contrasts with other opioid antagonists, which typically show rapid onset and decline in effects .

Eigenschaften

IUPAC Name |

(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H43N3O6.2ClH/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19;;/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2;2*1H/t27-,28-,35+,36+,37+,38+,39-,40-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJPJLHRMGPDPV-LZQROVCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H45Cl2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018083 | |

| Record name | nor-Binaltorphimine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113158-34-2 | |

| Record name | Norbinaltorphimine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113158342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nor-Binaltorphimine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORBINALTORPHIMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8WNP37PIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.